4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide

Catalog No.
S11541906
CAS No.
M.F
C19H21FN4O2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridy...

Product Name

4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-pyridin-3-ylbutanamide

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H21FN4O2/c20-15-3-5-17(6-4-15)23-10-12-24(13-11-23)19(26)8-7-18(25)22-16-2-1-9-21-14-16/h1-6,9,14H,7-8,10-13H2,(H,22,25)

InChI Key

RRYKRDVCMSPEJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CN=CC=C3

4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and a butanamide functional group. The presence of a fluorophenyl substituent enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties. The compound's molecular formula is C17H20FN3O2C_{17}H_{20}FN_{3}O_{2} and its molecular weight is approximately 315.36 g/mol.

Typical for amides and piperazines:

  • Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, yielding the corresponding carboxylic acid and amine.
  • Reduction: The oxo group can be reduced to form an alcohol or amine.
  • Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Cyclization: The piperazine ring may undergo cyclization reactions under certain conditions, potentially leading to new derivatives.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antidepressant Effects: Compounds containing piperazine moieties are frequently studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
  • Antimicrobial Properties: Compounds with similar structures have been explored for their effectiveness against various bacterial strains.

The synthesis of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved by reacting 4-fluorobenzylamine with a suitable dihaloalkane or via cyclization of appropriate precursors.
  • Introduction of the Pyridine Moiety: This may involve coupling reactions using pyridine derivatives, often facilitated by coupling agents such as carbodiimides.
  • Amide Formation: The final step involves the reaction of the piperazine derivative with a pyridine-containing carboxylic acid to form the desired butanamide.

4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating depression or cancer.
  • Research Tool: The compound can be used in biochemical assays to study receptor interactions or enzyme inhibition mechanisms.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: These studies can reveal the affinity of the compound for specific neurotransmitter receptors, providing insight into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating the inhibitory effects on enzymes related to cancer pathways can help establish its efficacy as an antitumor agent.

Several compounds share structural features with 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide. Here are some notable examples:

Compound NameStructureBiological Activity
1-(4-Fluorophenyl)piperazineStructureAntidepressant
N-(3-Pyridyl)-N'-phenylureaStructureAntitumor
1-(2-Pyridyl)piperazineStructureAntimicrobial

Uniqueness

The uniqueness of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide lies in its specific combination of functional groups that may enhance its interaction with biological targets compared to other similar compounds. Its distinct structural features could lead to novel therapeutic applications not found in other derivatives.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

356.16485409 g/mol

Monoisotopic Mass

356.16485409 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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